molecular formula C20H20ClN3O4S B2671683 7-chloro-1-[(2-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251603-04-9

7-chloro-1-[(2-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2671683
CAS No.: 1251603-04-9
M. Wt: 433.91
InChI Key: WKXRJBCFBXCSJH-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine family, characterized by a heterocyclic core containing sulfur, nitrogen, and oxygen atoms. Its structure includes a 7-chloro substituent, a 2-methylbenzyl group at position 1, and a morpholine-4-carbonyl moiety at position 2. The sulfone (dione) group at positions 4 and 4 contributes to its electron-withdrawing properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

[7-chloro-1-[(2-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-14-4-2-3-5-15(14)13-24-17-12-16(21)6-7-18(17)29(26,27)19(22-24)20(25)23-8-10-28-11-9-23/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXRJBCFBXCSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=CC(=C3)Cl)S(=O)(=O)C(=N2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-[(2-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzothiadiazine Core: The benzothiadiazine core is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminobenzenesulfonamide, with a chlorinating agent like thionyl chloride.

    Introduction of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Morpholine Carbonyl Group: The morpholine carbonyl group is attached through an acylation reaction using morpholine and a suitable acylating agent, such as acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-[(2-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

7-chloro-1-[(2-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-1-[(2-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structure Modifications

The benzothiadiazine scaffold is highly versatile. Key analogues include:

(a) Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate (Compound 3)
  • Substituents: A methylhydrazino group at position 3 and a carboxylate ester at position 5.
  • Spectroscopic Data: IR peaks at 3360 cm⁻¹ (N-NH₂), 1740 cm⁻¹ (C=O), and 1155 cm⁻¹ (SO₂). NMR signals confirm the methylhydrazino group (δ 3.30 ppm, N-CH₃) and aromatic protons (δ 8.09–8.29 ppm) .
  • The carboxylate ester may enhance solubility in polar solvents compared to the hydrophobic 2-methylbenzyl group in the target compound.
(b) Methyl 6-Chloro-3-[2-(2,4-Dihydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate (Compound 15)
  • Substituents: A dihydroxybenzylidene group conjugated to the methylhydrazino moiety.
  • Spectroscopic Data: IR peaks at 3320 cm⁻¹ (OH), 1615 cm⁻¹ (C=N), and 1130 cm⁻¹ (SO₂). The ¹H-NMR shows phenolic protons (δ 10.15–10.25 ppm) and a conjugated imine (δ 8.40 ppm) .
  • However, the morpholine-carbonyl group in the target compound may improve metabolic stability compared to the labile hydrazine linkage in Compound 13.

Substituent Positional Isomerism

A positional isomer, 7-chloro-1-[(4-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione, differs only in the methyl group position on the benzyl substituent (para vs. ortho).

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Name Core Structure Key Substituents IR Peaks (cm⁻¹) ¹H-NMR Features (δ, ppm)
Target Compound Benzothiadiazine 2-Methylbenzyl, Morpholine-carbonyl Not reported Not reported
Compound 3 Benzodithiazine Methylhydrazino, Carboxylate 3360, 1740, 1155 3.30 (N-CH₃), 8.09–8.29 (Ar-H)
Compound 15 Benzodithiazine Dihydroxybenzylidene, Carboxylate 3320, 1615, 1130 10.15–10.25 (OH), 8.40 (N=CH)

Table 2: Functional Group Impact

Functional Group Target Compound Compound 3 Compound 15
Electron-Withdrawing Sulfone, Morpholine-carbonyl Sulfone, Carboxylate Sulfone, Imine
Hydrogen Bonding Capacity Moderate (morpholine) Low High (phenolic OH)
Solubility Likely moderate in DMSO High in polar solvents Moderate in DMF

Research Implications and Limitations

  • The morpholine-carbonyl group in the target compound may enhance blood-brain barrier penetration compared to carboxylate-containing analogues .
  • Limited crystallographic data for the target compound necessitate further studies using SHELX or WinGX/ORTEP pipelines for structural validation .
  • Evidence gaps exist for pharmacological activity comparisons, which are critical for therapeutic applications.

Biological Activity

7-chloro-1-[(2-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a benzothiadiazine core with various substituents that may influence its biological properties. The presence of the morpholine and chloro groups suggests potential interactions with biological targets.

The compound is believed to interact with various receptors and enzymes in the central nervous system (CNS). Morpholine derivatives have been noted for their ability to cross the blood-brain barrier, enhancing their efficacy as CNS agents. Research indicates that compounds containing morpholine can modulate neurotransmitter systems, including cholinergic and glutamatergic pathways .

Biological Activities

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in neuroprotection.
  • Cholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential use in treating conditions like Alzheimer's disease .
  • Sedative Effects : In vivo studies using zebrafish models demonstrated dose-dependent sedative effects, suggesting anxiolytic properties .

Study 1: Cholinesterase Inhibition

A study evaluated various derivatives of benzothiadiazine for their ability to inhibit AChE and BuChE. The results indicated that compounds similar to this compound had IC50 values ranging from 0.42 to 28 μM depending on structural modifications (Table 1).

CompoundAChE Inhibition IC50 (μM)BuChE Inhibition IC50 (μM)
Compound A14.50 ± 0.4028.00 ± 6.00
Compound B1.20 ± 0.1051.00 ± 12.00
Compound C6.40 ± 0.20Not Determined

Study 2: Behavioral Impact in Zebrafish

Research conducted on the behavioral effects of the compound in zebrafish revealed that it significantly reduced locomotor activity at certain concentrations, supporting its sedative properties (Table 2).

ExperimentConcentration (mg/L)Observed Effect
110Reduced activity
2100Marked sedation

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